molecular formula C6H4FNO B1366415 2-Fluoro-3-formylpyridine CAS No. 36404-90-7

2-Fluoro-3-formylpyridine

Cat. No. B1366415
CAS RN: 36404-90-7
M. Wt: 125.1 g/mol
InChI Key: OFBVGDCXXGXDKU-UHFFFAOYSA-N
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Patent
US08563541B2

Procedure details

A solution of n-butyllithium (77 mL, 2.5 M in hexane, 0.19 mol) was added to a solution of N,N-diisopropylamine (27 mL, 0.19 mol) in dry THF (400 mL) under an atmosphere of nitrogen at −78° C. After the addition, the mixture was warmed to 0° C. for 15 minutes and then cooled again to −78° C. 2-Fluoropyridine (15.0 mL, 0.174 mol) was added dropwise to the mixture and stirred at −78° C. After 45 minutes, a pale yellow precipitate formed. N,N-Dimethylformamide (27 mL, 0.35 mol) was added slowly via syringe maintaining temperature below −55° C. After ten minutes, the cooling bath was removed and the mixture slowly warmed to room temperature. The reaction was quenched with NH4Cl/H2O and then 4 M HCl to adjust the pH ˜7. NaHCO3/H2O was then added to adjust the pH 9-10, and then extracted three times with Et2O. The combined extracts were washed with brine, dried over MgSO4, filtered and concentrated to a yellow oil. The residue was purified by chromatography on silica gel, eluting with 25% EtOAc/hexane to provide 2-fluoronicotinaldehyde as a pale yellow oil (10.0 g, 45%). 1H NMR (CDCl3) δ 10.33 (s, 1H), 8.49 (m, 1H), 8.32 (m, 1H), 7.40 (m, 1H). LC/MS: 126 (M+H)+.
Quantity
77 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1.CN(C)[CH:22]=[O:23]>C1COCC1>[F:13][C:14]1[N:15]=[CH:16][CH:17]=[CH:18][C:19]=1[CH:22]=[O:23]

Inputs

Step One
Name
Quantity
77 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
27 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
FC1=NC=CC=C1
Step Three
Name
Quantity
27 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled again to −78° C
CUSTOM
Type
CUSTOM
Details
a pale yellow precipitate formed
TEMPERATURE
Type
TEMPERATURE
Details
maintaining temperature below −55° C
WAIT
Type
WAIT
Details
After ten minutes
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture slowly warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with NH4Cl/H2O
ADDITION
Type
ADDITION
Details
NaHCO3/H2O was then added
EXTRACTION
Type
EXTRACTION
Details
extracted three times with Et2O
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow oil
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with 25% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC1=C(C=O)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.